molecular formula C10H13NO2Si B14673598 (2-Isocyanatophenoxy)(trimethyl)silane CAS No. 43112-69-2

(2-Isocyanatophenoxy)(trimethyl)silane

Cat. No.: B14673598
CAS No.: 43112-69-2
M. Wt: 207.30 g/mol
InChI Key: DRMFFRMQLQRGIL-UHFFFAOYSA-N
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Description

Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- is an organic compound characterized by the presence of an isocyanate group and a trimethylsilyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- typically involves the reaction of benzene derivatives with isocyanates and trimethylsilyl reagents. One common method includes the reaction of 1-chloro-2-[(trimethylsilyl)oxy]benzene with sodium cyanate under controlled conditions to form the desired isocyanate compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions, optimized for yield and purity. The process often includes steps such as purification and distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The isocyanate group can hydrolyze to form amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols can react with the isocyanate group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions include substituted benzene derivatives, amines, and various oxidized or reduced forms of the original compound .

Scientific Research Applications

Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- involves its reactivity with nucleophiles, leading to the formation of various products. The isocyanate group is highly reactive and can form stable bonds with nucleophilic sites on other molecules, making it useful in synthesis and modification of compounds .

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-isocyanato-2-methyl-: Similar structure but with a methyl group instead of a trimethylsilyl group.

    Benzene, 1-isocyanato-2-hydroxy-: Contains a hydroxy group instead of a trimethylsilyl group.

Uniqueness

Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the trimethylsilyl group can act as a protecting group or influence the reactivity of the compound .

Properties

CAS No.

43112-69-2

Molecular Formula

C10H13NO2Si

Molecular Weight

207.30 g/mol

IUPAC Name

(2-isocyanatophenoxy)-trimethylsilane

InChI

InChI=1S/C10H13NO2Si/c1-14(2,3)13-10-7-5-4-6-9(10)11-8-12/h4-7H,1-3H3

InChI Key

DRMFFRMQLQRGIL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1N=C=O

Origin of Product

United States

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